molecular formula C7H4N2OS B1305858 2,1,3-Benzothiadiazole-4-carbaldehyde CAS No. 5170-68-3

2,1,3-Benzothiadiazole-4-carbaldehyde

Cat. No.: B1305858
CAS No.: 5170-68-3
M. Wt: 164.19 g/mol
InChI Key: ANVJARPTPIVPRC-UHFFFAOYSA-N
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Description

2,1,3-Benzothiadiazole-4-carbaldehyde is a chemical compound that belongs to the benzothiadiazole family. This compound is known for its strong electron-withdrawing properties, making it a valuable building block in the synthesis of various organic materials. It is widely used in the development of photoluminescent compounds and has applications in organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Preparation Methods

The synthesis of 2,1,3-Benzothiadiazole-4-carbaldehyde typically involves the functionalization of the benzothiadiazole coreThis method often employs iridium catalysts and can be followed by various functionalization reactions to introduce aldehyde groups .

Industrial production methods for this compound may involve the use of electrophilic aromatic substitution reactions, which require harsh conditions due to the electron-poor nature of the benzothiadiazole ring. These methods can deliver mixtures of substituted products, which are then separated and purified .

Chemical Reactions Analysis

2,1,3-Benzothiadiazole-4-carbaldehyde undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives, which are useful in different applications.

    Reduction: Reduction reactions can convert the aldehyde group to alcohols or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2,1,3-Benzothiadiazole-4-carbaldehyde has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,1,3-Benzothiadiazole-4-carbaldehyde is primarily related to its strong electron-withdrawing properties. This characteristic allows it to stabilize charge-transfer states and enhance the electronic properties of the materials it is incorporated into. In biological applications, its fluorescence properties are utilized for imaging and sensing, where it interacts with specific molecular targets and pathways .

Comparison with Similar Compounds

2,1,3-Benzothiadiazole-4-carbaldehyde can be compared with other benzothiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific functionalization, which allows for versatile applications in various fields, from electronics to biology.

Properties

IUPAC Name

2,1,3-benzothiadiazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2OS/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANVJARPTPIVPRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70379952
Record name 2,1,3-benzothiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5170-68-3
Record name 2,1,3-benzothiadiazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70379952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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